molecular formula C15H17N3O B12550580 Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- CAS No. 178913-22-9

Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl-

Cat. No.: B12550580
CAS No.: 178913-22-9
M. Wt: 255.31 g/mol
InChI Key: BVCZARCLKBEARH-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- is a compound of significant interest in organic and medicinal chemistry. This compound is known for its utility in synthesizing various bioactive products, including those with anticancer, antifungal, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- typically involves the amidation of carboxylic acid substrates. This process can be carried out using catalytic or non-catalytic methods. Catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with an amine to form the desired amide .

Industrial Production Methods

In industrial settings, the production of Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- may involve large-scale amidation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts and solvents to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may form hydrogen bonds with enzymes and proteins, inhibiting their activity and exerting its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboxamide, N-(2,6-dimethylphenyl)-2-phenyl- is unique due to its specific structural features and the resulting bioactive properties. Its ability to form stable amide bonds and interact with biological targets makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

178913-22-9

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-anilino-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C15H17N3O/c1-11-7-6-8-12(2)14(11)16-15(19)18-17-13-9-4-3-5-10-13/h3-10,17H,1-2H3,(H2,16,18,19)

InChI Key

BVCZARCLKBEARH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NNC2=CC=CC=C2

Origin of Product

United States

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